2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid
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Overview
Description
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a triazole ring, and an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with biological targets that have affinity for amines.
Mode of Action
The compound contains a Boc-protected amino group, which can interact with various biochemical entities. The Boc group can be removed under mild acidic conditions to reveal the free amine , which can then interact with its targets. The exact mode of action would depend on the specific biological context and the nature of the target.
Biochemical Pathways
The compound, being a derivative of amino acids, could potentially be involved in peptide synthesis. For instance, Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis . .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it might have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological targets. In the context of peptide synthesis, the compound could facilitate the formation of dipeptides . .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity might be influenced by the pH of its environment. Similarly, temperature could affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the amine group.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Bioconjugation: The triazole ring is a key feature in bioconjugation reactions, allowing the compound to be used in the labeling and modification of biomolecules.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethanol: This compound also features a Boc-protected amine but lacks the triazole ring.
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with different functional groups.
Uniqueness
The presence of the triazole ring in 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid distinguishes it from other Boc-protected compounds. The triazole ring provides unique chemical properties, such as enhanced stability and the ability to participate in click chemistry reactions, making this compound particularly valuable in various research applications.
Properties
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQIOCPMUOLHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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